1-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
“1-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a chemical compound with the molecular formula C13H15F2N. It is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are of great interest in medicinal chemistry .
Synthesis Analysis
The synthesis of difluoro-substituted bicyclo[1.1.1]pentanes, like the compound , involves the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes . This process is part of a broader strategy to synthesize BCPs substituted at the side chain .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, a 2,6-difluorophenyl group, and a N-methylmethanamine group. The bicyclo[1.1.1]pentane core is a highly strained structure consisting of two fused cyclopropane rings .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) are valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings . They can undergo various reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .Future Directions
The use of BCPs in medicinal chemistry is a promising area of research . The development of new synthetic methods to access diverse (fluoro)alkyl BCP-aryls, such as the compound , could lead to the discovery of novel patent-free molecules with improved biological activity and physico-chemical profile .
Properties
IUPAC Name |
1-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c1-16-8-12-5-13(6-12,7-12)11-9(14)3-2-4-10(11)15/h2-4,16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWPMLKPOOVGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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